molecular formula C15H11BrO2 B14475597 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- CAS No. 68560-82-7

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl-

Cat. No.: B14475597
CAS No.: 68560-82-7
M. Wt: 303.15 g/mol
InChI Key: YPTAQPWZFMKENI-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of 2-hydroxyacetophenone with a brominated benzaldehyde in the presence of a base, followed by cyclization to form the benzopyran ring. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes

    Reduction: Formation of alcohols or amines

    Substitution: Halogen exchange or nucleophilic substitution

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzopyranones, while reduction can produce benzopyranols.

Scientific Research Applications

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties

    Medicine: Investigated for its therapeutic potential in treating various diseases

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it could act as an inhibitor of protein kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the bromine and phenyl substitutions

    2,3-Dihydro-4H-1-benzopyran-4-one: Lacks the bromine and phenyl groups

    8-Bromo-4H-1-benzopyran-4-one: Contains the bromine but not the phenyl group

Uniqueness

4H-1-Benzopyran-4-one, 8-bromo-2,3-dihydro-2-phenyl- is unique due to the presence of both the bromine and phenyl groups, which may enhance its biological activity and chemical reactivity compared to its analogs.

Properties

CAS No.

68560-82-7

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

8-bromo-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-8,14H,9H2

InChI Key

YPTAQPWZFMKENI-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C=CC=C2Br)C3=CC=CC=C3

Origin of Product

United States

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